

Application Notes for Phospho-p44/42 MAPK ELISA Kit

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Compound of Interest

Compound Name: PK44 phosphate

Cat. No.: B12351116

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These application notes provide a detailed protocol and supporting data for the quantification of phosphorylated p44/42 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2), in cell lysates. This sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and high-throughput alternative to traditional Western blotting for monitoring the activation of the MAPK/ERK signaling pathway.

Introduction

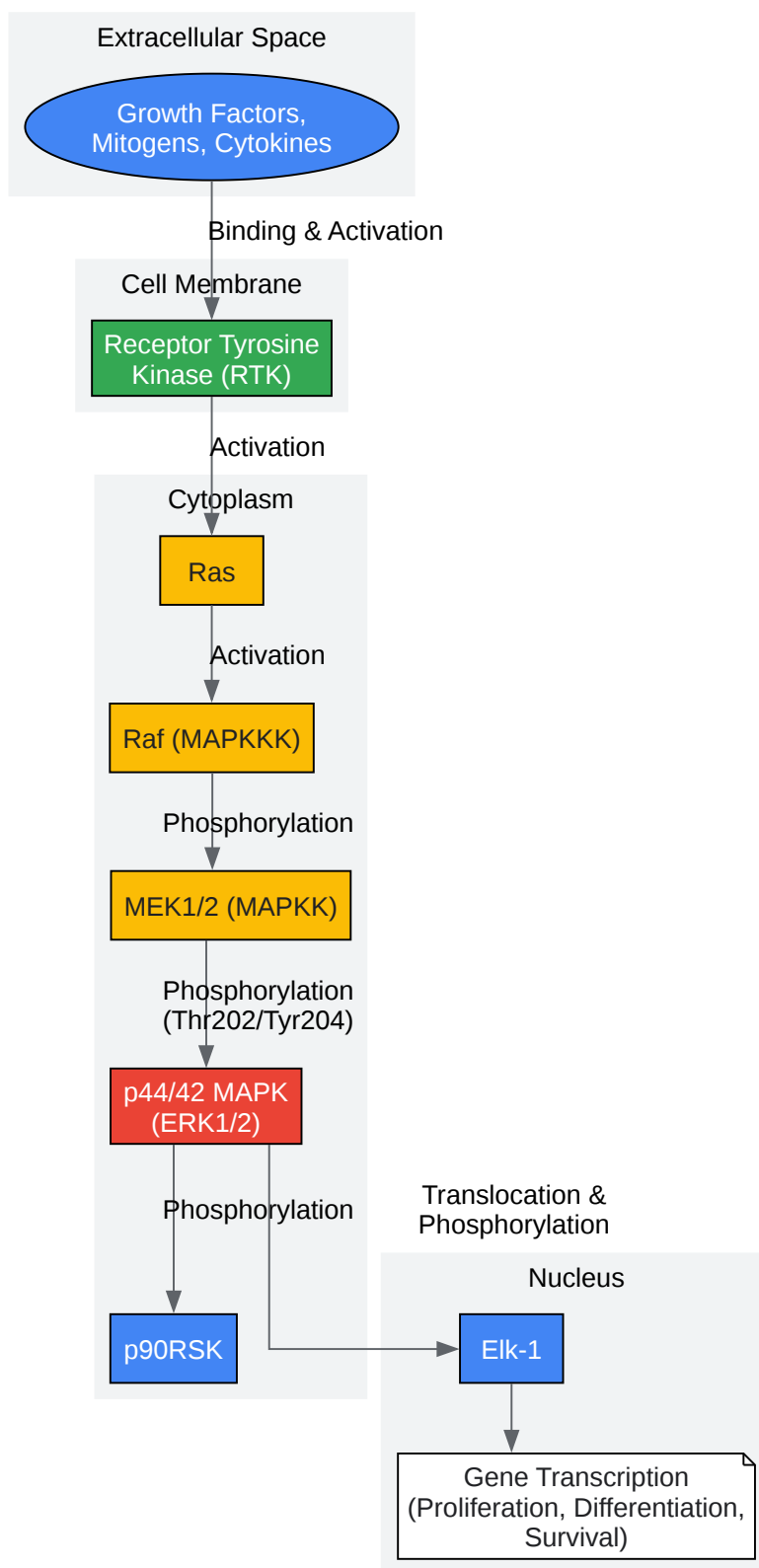
The p44/42 MAPK (ERK1/2) signaling cascade is a highly conserved pathway involved in the regulation of numerous cellular processes, including proliferation, differentiation, motility, and survival.^{[1][2][3][4]} The activation of this pathway is initiated by a variety of extracellular stimuli, such as growth factors and mitogens, leading to a three-tiered kinase cascade.^{[1][3][4]} This culminates in the dual phosphorylation of p44 (ERK1) and p42 (ERK2) at specific threonine and tyrosine residues (Thr202/Tyr204 for p44 and Thr185/Tyr187 for p42) by upstream MAP Kinase Kinases (MEK1 and MEK2).^{[1][2]} The phosphorylation of these residues is a critical step for ERK activation. This ELISA kit provides a quantitative measurement of these phosphorylated forms of p44/42 MAPK.

Principle of the Assay

This phospho-p44/42 MAPK ELISA is a solid-phase sandwich immunoassay. A capture antibody specific for the total p44/42 MAPK protein is pre-coated onto the wells of a 96-well microplate. Cell lysates containing the target protein are added to the wells, where the p44/42 MAPK (both phosphorylated and non-phosphorylated) is captured by the immobilized antibody.

After washing, a detection antibody that specifically recognizes the dually phosphorylated threonine and tyrosine residues of p44 and p42 MAPK is added. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody. A chromogenic substrate (TMB) is then introduced, which is converted by HRP into a colored product. The intensity of the color, which is proportional to the amount of phosphorylated p44/42 MAPK, is measured spectrophotometrically at 450 nm.

p44/42 MAPK (ERK1/2) Signaling Pathway



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Caption: The p44/42 MAPK (ERK1/2) signaling cascade.

Data Presentation

Assay Performance Characteristics

Parameter	Value	Source
Assay Type	Solid Phase Sandwich ELISA	R&D Systems[5]
Sample Type	Cell Lysates	R&D Systems[5], Abcam
Assay Range	469.0 - 30,000 pg/mL	R&D Systems[5]
Sensitivity	0.1 ng/mL	Abcam[6]
Species Reactivity	Human, Mouse, Rat	R&D Systems[5], RayBiotech[7]

Example Data: Stimulation of p44/42 MAPK Phosphorylation

The following table summarizes typical results from experiments where cell lines were treated with known activators of the MAPK pathway. The data demonstrates the kit's ability to detect changes in p44/42 MAPK phosphorylation.

Cell Line	Treatment	Fold Increase in Phospho-p44/42 MAPK (vs. Untreated)
NIH/3T3	PDGF	Significant increase detected by ELISA and confirmed by Western Blot[7]
A-431	EGF	Dose-dependent increase in phosphorylation[1]
HeLa	EGF (10 min)	Dose-dependent increase in phosphorylation[2]

Experimental Protocols

Reagent Preparation

- 1X Wash Buffer: Dilute the provided 20X Wash Buffer to 1X with deionized water.
- 1X Cell Lysis Buffer: Prepare by diluting the 10X Cell Lysis Buffer to 1X with deionized water. Supplement with protease and phosphatase inhibitors just before use.
- Antibody Dilution: Reconstitute and dilute the capture and detection antibodies according to the manufacturer's specific instructions.

Sample Preparation (Adherent Cells)

- Culture cells to 80-90% confluency in a multi-well plate.
- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Aspirate PBS and add 100 μ L of ice-cold 1X Cell Lysis Buffer to each well.
- Incubate on ice for 5-10 minutes.
- Scrape the cells to lyse and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant (cell lysate) to a new tube.
- Determine the protein concentration of the lysate (e.g., using a BCA assay).
- Normalize the protein concentration of all samples with 1X Cell Lysis Buffer. Samples are now ready for the ELISA.

Assay Procedure

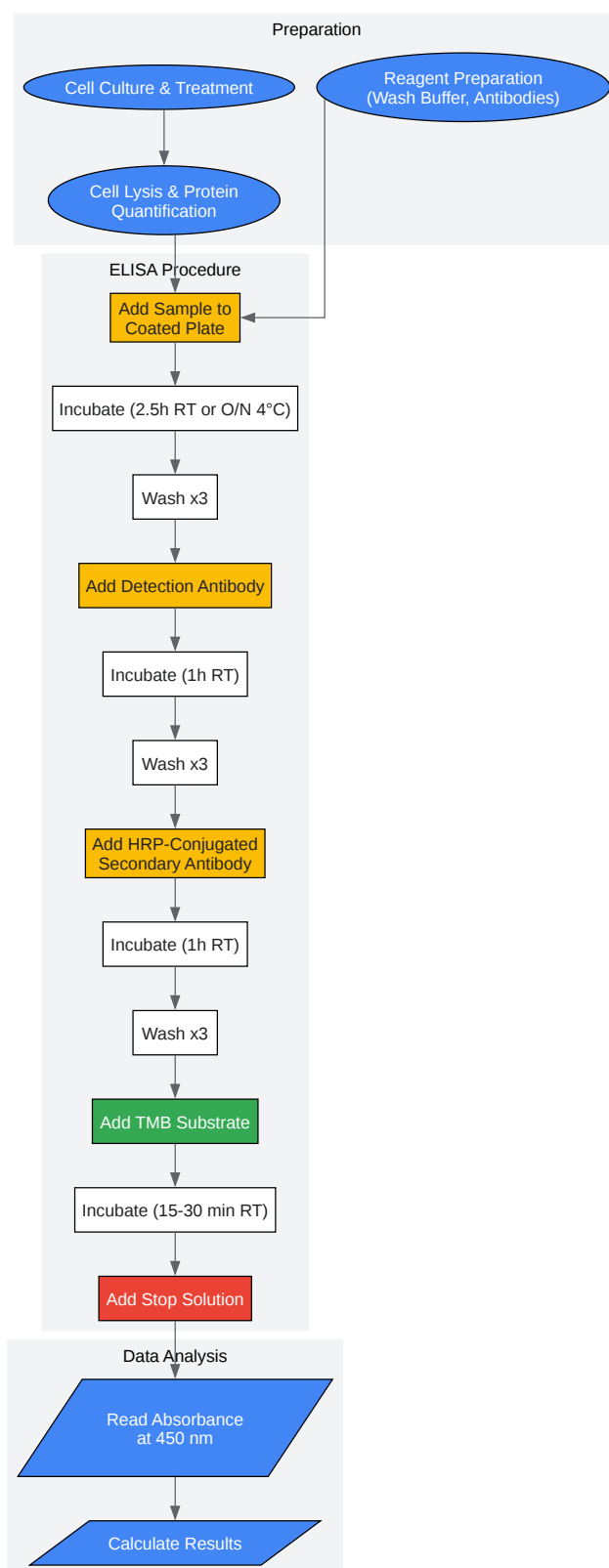
- Add 100 μ L of each cell lysate sample or standard to the appropriate wells of the antibody-coated microplate.
- Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
- Aspirate the liquid from each well and wash three times with 350 μ L of 1X Wash Buffer.

- Add 100 μ L of the diluted phospho-specific detection antibody to each well.
- Cover the plate and incubate for 1 hour at room temperature.
- Wash the wells as described in step 3.
- Add 100 μ L of the HRP-conjugated secondary antibody to each well.
- Cover the plate and incubate for 1 hour at room temperature.
- Wash the wells as described in step 3.
- Add 100 μ L of TMB Substrate to each well.
- Incubate for 15-30 minutes at room temperature in the dark.
- Add 100 μ L of Stop Solution to each well.
- Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

- Subtract the mean absorbance of the blank wells from the absorbance of all other wells.
- If using a standard, plot the absorbance values versus the concentration of the standard to generate a standard curve.
- Determine the concentration of phospho-p44/42 MAPK in the samples by interpolating from the standard curve.
- For relative quantification, the results can be expressed as the absorbance at 450 nm or as a fold change relative to a control group.

Experimental Workflow



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